Unsubstituted Imide: Critical Synthetic Handle
While no direct potency data exists for the parent compound, SAR analysis of the pyrrolidine-2,5-dione class reveals that anticonvulsant activity is heavily dependent on substitution at the imide nitrogen (N1) [1]. N-aryl derivatives such as 1-phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione (CAS 25110-41-2) and 1-(4-chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione are common in the literature and are explored for their potential CNS activities . The unsubstituted core (CAS 4734-43-4) is the critical starting point for generating these and other novel analogs, making it a necessary tool for any SAR campaign.
| Evidence Dimension | Synthetic Versatility |
|---|---|
| Target Compound Data | Unsubstituted at N1 position |
| Comparator Or Baseline | N-aryl substituted analogs (e.g., CAS 25110-41-2) |
| Quantified Difference | Qualitative difference in synthetic potential; N1 is a free amine ready for functionalization. |
| Conditions | Not applicable |
Why This Matters
This core scaffold allows for the exploration of diverse N1-substitutions, whereas the N-aryl analogs are already fully functionalized and cannot be used to generate new derivatives in that region.
- [1] Kamiński, K., Wiklik, B., & Obniska, J. (2014). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Archiv der Pharmazie, 347(11), 840-852. View Source
